
3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline, also known as RWJ-67657, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of anilines and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. Specifically, 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of inflammatory mediators. 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline has also been shown to inhibit the activity of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects
3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline has been shown to have anti-inflammatory and anti-cancer effects in vitro. In animal studies, 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline has been shown to reduce inflammation and tumor growth. However, the effects of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline in humans are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline is its potential therapeutic applications in treating inflammatory diseases and cancer. However, one limitation of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline. One area of research is to further investigate its mechanism of action and its potential therapeutic applications in treating inflammatory diseases and cancer. Another area of research is to develop more efficient synthesis methods to improve the yield and solubility of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline. Additionally, research could be conducted to investigate the potential side effects of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline in humans.
Synthesemethoden
The synthesis of 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline involves the reaction of 4-ethoxyphenol with 3-hydroxypyridine in the presence of a base to form 3-(4-ethoxyphenoxy)pyridine. This intermediate is then reacted with 4-chloroaniline in the presence of a palladium catalyst to form 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating rheumatoid arthritis and other inflammatory diseases. 3-(4-ethoxyphenoxy)-5-(3-pyridinyloxy)aniline has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
3-(4-ethoxyphenoxy)-5-pyridin-3-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-22-15-5-7-16(8-6-15)23-18-10-14(20)11-19(12-18)24-17-4-3-9-21-13-17/h3-13H,2,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYGGUIHPWGCER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC(=CC(=C2)N)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenoxy)-5-(pyridin-3-yloxy)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11,12,13,14-tetrahydro-10H-cyclohepta[4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5728808.png)
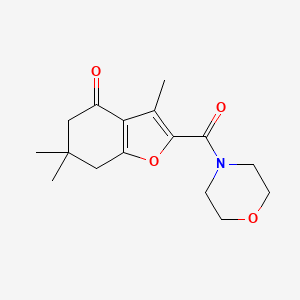
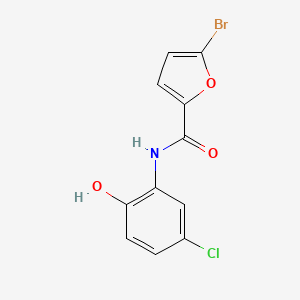
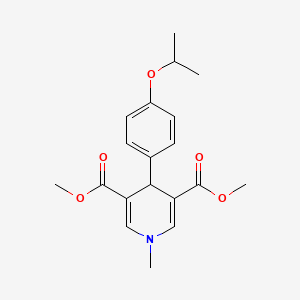
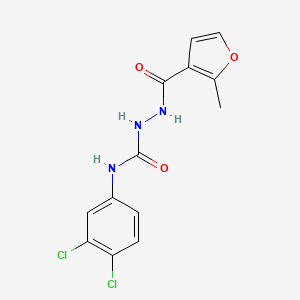

![2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid](/img/structure/B5728841.png)
![4-{2-[(2-furylmethyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5728850.png)
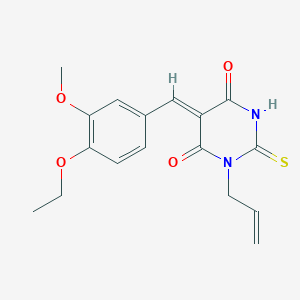
![N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5728865.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)
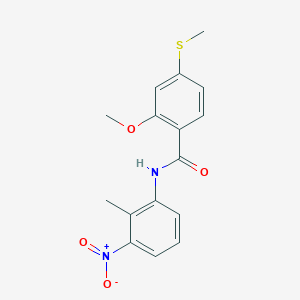
![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)
![2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}benzoic acid](/img/structure/B5728909.png)